![molecular formula C20H23N5O4 B3019114 3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896824-52-5](/img/structure/B3019114.png)
3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of imidazopurine, which is a class of heterocyclic aromatic organic compounds. These compounds are known for their biological activity and potential use in medicinal chemistry as pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction .
Synthesis Analysis
The synthesis of imidazopurine derivatives often involves the reaction of amino-imidazoles with various reagents. For example, the reaction of 5-amino-1H-imidazoles with 3-methoxalylchromone leads to the formation of imidazo(4,5-b)pyridines, which are closely related to the compound . Additionally, the synthesis of related structures has been explored, such as the formation of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones . These methods provide a foundation for the synthesis of the compound of interest, although the exact synthetic route for this specific compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of imidazopurine derivatives is characterized by a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. Substitutions at various positions on this core, such as at the 1-, 3-, and 8-positions, can significantly affect the biological activity of these compounds . The compound has methoxyethyl and methoxyphenyl substituents, which could influence its binding disposition and pharmacological properties.
Chemical Reactions Analysis
Imidazopurine derivatives can undergo various chemical reactions depending on their substituents. For instance, compounds with a phenylaminoquinoline structure can react with isothiocyanates to yield novel spiro-linked and imidazoline-thione derivatives . Although the specific chemical reactions of "3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" are not described, the literature suggests that imidazopurines are reactive and can form diverse structures under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazopurine derivatives are influenced by their molecular structure and substituents. The presence of methoxy groups in the compound could affect its solubility and hydrophilicity, which are important factors in drug design . The exact properties of the compound would need to be determined experimentally, but the literature indicates that modifications to the imidazopurine core can be used to improve these characteristics for potential therapeutic applications .
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
properties
IUPAC Name |
2-(2-methoxyethyl)-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-13(2)25-16-17(22(3)20(27)23(18(16)26)10-11-28-4)21-19(25)24(12)14-6-8-15(29-5)9-7-14/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODNXYUPQNIQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)
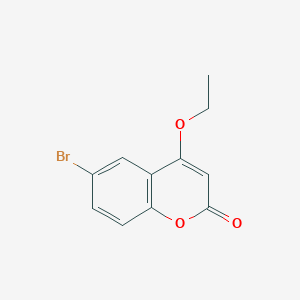
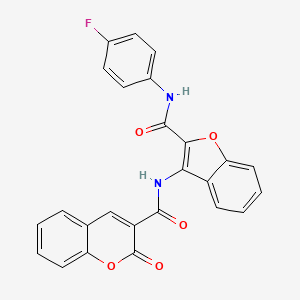
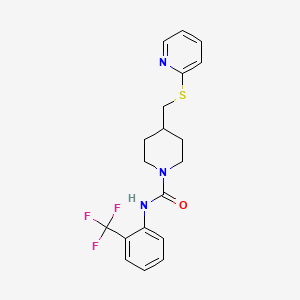
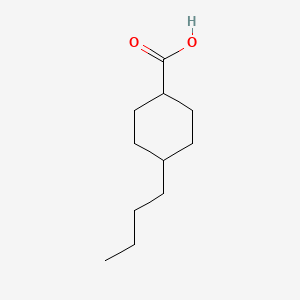
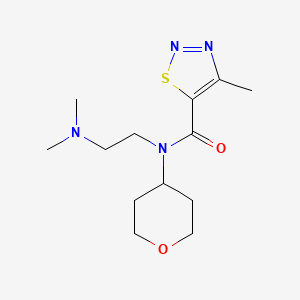
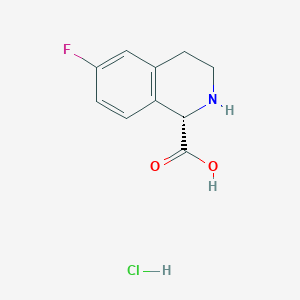
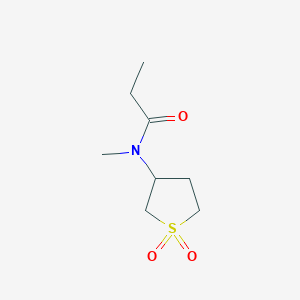
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B3019046.png)
![3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B3019049.png)
![N-(5-methylisoxazol-3-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3019050.png)
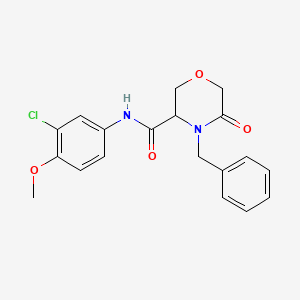
![N-(4-ethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B3019054.png)